![molecular formula C19H22FN3O3S2 B2729815 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034593-61-6](/img/structure/B2729815.png)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H22FN3O3S2 and its molecular weight is 423.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
The compound belongs to a class of molecules that have been explored for various biological activities, including antimicrobial, antifungal, anticancer, and antiulcer properties. The synthesis and application in scientific research often involve the exploration of its derivatives or structurally similar compounds for potential therapeutic uses.
Antimicrobial and Antifungal Properties
Compounds structurally related to the mentioned chemical have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives containing thiadiazole, thiophene, and oxadiazole moieties have demonstrated good to moderate antimicrobial activity against test microorganisms, with some exhibiting specific antiurease and antilipase activities (Başoğlu et al., 2013). Moreover, thiophene and 1,3,4-thiadiazole derivatives incorporating the thiophene moiety have shown potent anticancer and antifungal activities, highlighting the structural diversity and biological relevance of such compounds (Gomha et al., 2017).
Anticancer Activity
Research has also focused on the anticancer potential of related compounds. For example, novel thiadiazolotriazinones containing fluorine have been synthesized and assessed for their antibacterial properties, which indirectly contribute to the exploration of anticancer activities by addressing the cytotoxicity mechanisms against cancer cells (Holla et al., 2003). Additionally, compounds with a benzofuran core and modifications that include thiophene, oxathiole, and oxa(thia)diazole derivatives have been synthesized, exploring their cytotoxic activities and providing a foundation for anticancer drug development (Dawood et al., 2007).
Antiulcer and Antisecretory Agents
The compound and its analogs have been investigated as potential antiulcer agents, with some showing promising cytoprotective properties in experimental models. This indicates the compound's relevance in gastrointestinal research, exploring its therapeutic potential beyond antimicrobial and anticancer applications (Starrett et al., 1989).
properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S2/c1-22-15-7-6-14(20)13-16(15)23(28(22,25)26)11-10-21-18(24)19(8-2-3-9-19)17-5-4-12-27-17/h4-7,12-13H,2-3,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQOBWACMVBGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

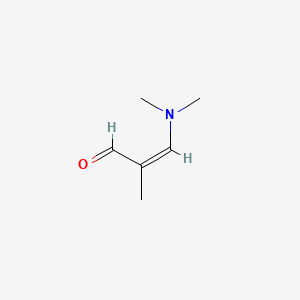

![2,4-dimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729735.png)
![3-(1,3-Benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2729737.png)
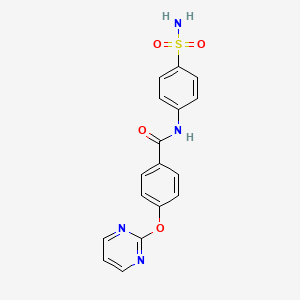

![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pent-4-en-1-one](/img/structure/B2729741.png)
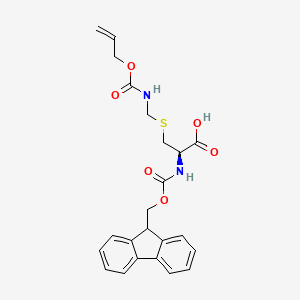
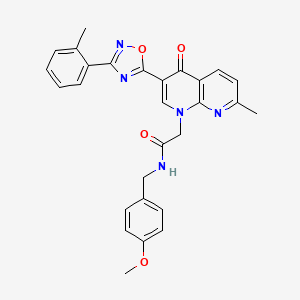
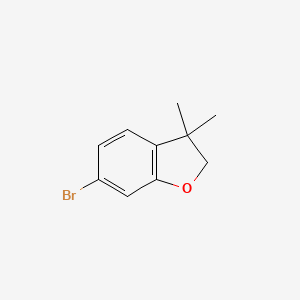


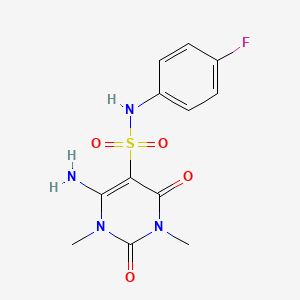
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2729753.png)